molecular formula C18H18N8O B2883828 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide CAS No. 1396809-85-0

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Cat. No.: B2883828
CAS No.: 1396809-85-0
M. Wt: 362.397
InChI Key: DMDAWHQZJQORED-UHFFFAOYSA-N
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Description

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a complex organic compound that features a combination of pyridine, piperazine, pyrimidine, and pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-tubercular, anti-cancer, and anti-inflammatory properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide has shown potential as an anti-tubercular agent. Studies have demonstrated its efficacy against Mycobacterium tuberculosis, making it a candidate for further drug development .

Medicine

In medicine, this compound is being investigated for its anti-cancer properties. It has been found to inhibit the growth of certain cancer cell lines, possibly through the inhibition of specific enzymes or signaling pathways involved in cell proliferation .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of various bioactive compounds.

Future Directions

Given the complexity of this compound, it could potentially have interesting biological activity. Future research could involve testing its activity against various biological targets, studying its physical and chemical properties in more detail, and optimizing its synthesis .

Biochemical Analysis

Biochemical Properties

The compound N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex and involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(pyridin-2-yl)piperazine. This can be achieved by reacting pyridine-2-carboxylic acid with piperazine under reflux conditions in the presence of a dehydrating agent like thionyl chloride.

    Coupling with Pyrimidine: The piperazine intermediate is then coupled with 5-bromo-2-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Final Compound: The resulting intermediate is reacted with pyrazine-2-carboxylic acid chloride in the presence of a base like triethylamine to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrimidine ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine and pyrazine rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is unique due to its combination of pyridine, piperazine, pyrimidine, and pyrazine rings, which confer distinct chemical reactivity and biological activity. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in drug discovery and development.

Properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O/c27-17(15-13-19-5-6-20-15)24-14-11-22-18(23-12-14)26-9-7-25(8-10-26)16-3-1-2-4-21-16/h1-6,11-13H,7-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDAWHQZJQORED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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